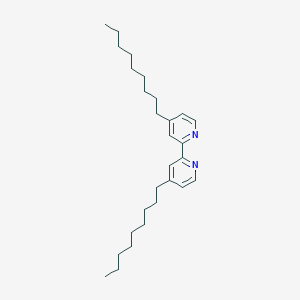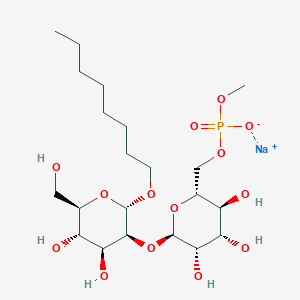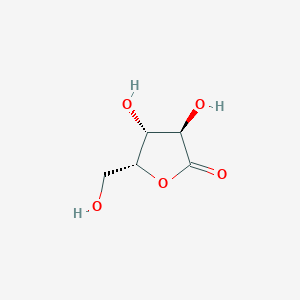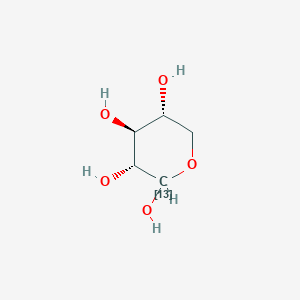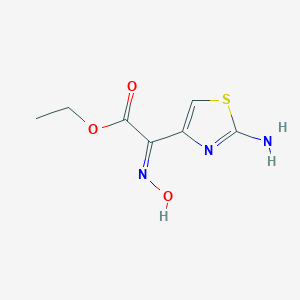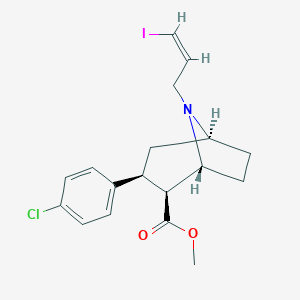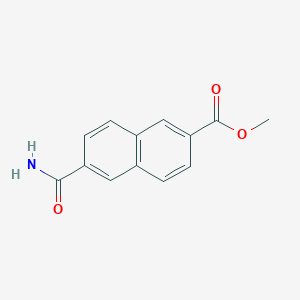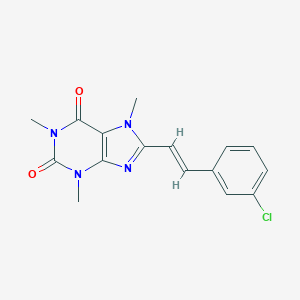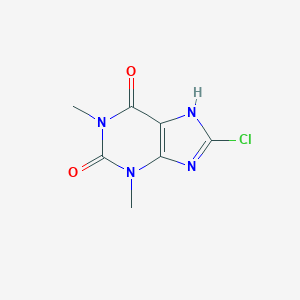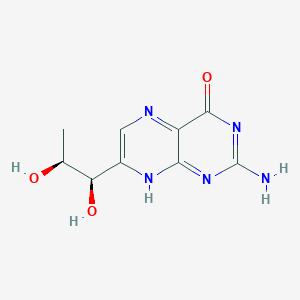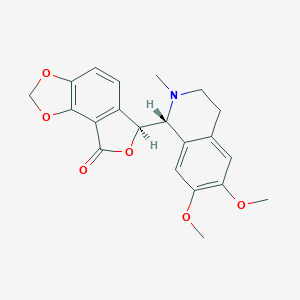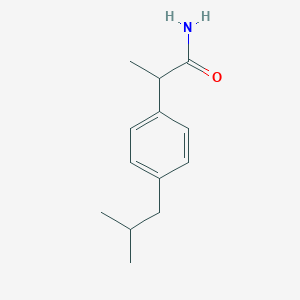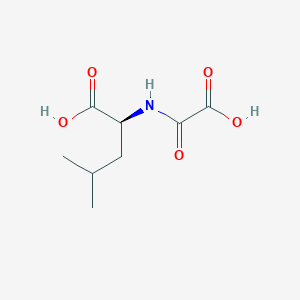
(2S)-4-methyl-2-(oxaloamino)pentanoic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-4-methyl-2-(oxaloamino)pentanoic Acid, also known as homocysteine thiolactone, is a sulfur-containing amino acid derivative. It is synthesized from methionine and plays a crucial role in protein synthesis. In recent years, this compound has gained significant attention in scientific research due to its potential applications in various fields.
作用机制
Homocysteine thiolactone acts as a substrate for various enzymes, including methionyl-tRNA synthetase, which is responsible for the incorporation of methionine into proteins. It can also form adducts with proteins, leading to the modification of their structure and function.
生化和生理效应
Homocysteine thiolactone has been shown to have various biochemical and physiological effects. It can induce oxidative stress, leading to the damage of cells and tissues. It can also affect the function of the vascular endothelium, leading to the development of cardiovascular diseases. Moreover, (2S)-4-methyl-2-(oxaloamino)pentanoic Acid thiolactone can affect the immune system, leading to the development of autoimmune diseases.
实验室实验的优点和局限性
Homocysteine thiolactone has several advantages for lab experiments. It is readily available and can be synthesized in large quantities. It is also stable and can be stored for a long time. However, its toxicity and potential to induce oxidative stress can limit its use in some experiments.
未来方向
There are several future directions for research on (2S)-4-methyl-2-(oxaloamino)pentanoic Acid thiolactone. One area of research is the development of new methods for its synthesis. Another area is the study of its role in protein folding and protein-protein interactions. Moreover, the potential of (2S)-4-methyl-2-(oxaloamino)pentanoic Acid thiolactone as a therapeutic agent for various diseases, including cancer and cardiovascular diseases, needs to be explored further. Additionally, the development of new methods for the detection of (2S)-4-methyl-2-(oxaloamino)pentanoic Acid thiolactone in biological samples can facilitate its use in clinical research.
In conclusion, (2S)-4-methyl-2-(oxaloamino)pentanoic Acid thiolactone is a versatile compound with various applications in scientific research. Its synthesis method is simple, and it has several advantages for lab experiments. Its potential as a therapeutic agent for various diseases needs to be explored further, and new methods for its synthesis and detection need to be developed.
合成方法
Homocysteine thiolactone can be synthesized through the reaction of methionine with carbonyldiimidazole (CDI) in the presence of a base. This method is simple and efficient, and the yield of (2S)-4-methyl-2-(oxaloamino)pentanoic Acid thiolactone is high.
科学研究应用
Homocysteine thiolactone has various applications in scientific research. It is used as a precursor for the synthesis of peptides and proteins. It is also used in the preparation of various biologically active compounds. Moreover, (2S)-4-methyl-2-(oxaloamino)pentanoic Acid thiolactone is used in the study of protein folding, protein-protein interactions, and enzyme catalysis.
属性
CAS 编号 |
141635-17-8 |
|---|---|
产品名称 |
(2S)-4-methyl-2-(oxaloamino)pentanoic Acid |
分子式 |
C8H13NO5 |
分子量 |
203.19 g/mol |
IUPAC 名称 |
(2S)-4-methyl-2-(oxaloamino)pentanoic acid |
InChI |
InChI=1S/C8H13NO5/c1-4(2)3-5(7(11)12)9-6(10)8(13)14/h4-5H,3H2,1-2H3,(H,9,10)(H,11,12)(H,13,14)/t5-/m0/s1 |
InChI 键 |
ZEVLXIFUHSPJBX-YFKPBYRVSA-N |
手性 SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)C(=O)O |
SMILES |
CC(C)CC(C(=O)O)NC(=O)C(=O)O |
规范 SMILES |
CC(C)CC(C(=O)O)NC(=O)C(=O)O |
同义词 |
Leucine, N-(carboxycarbonyl)- |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




